2-Bromooctanoyl bromide (CAS 106265-08-1) is an aliphatic acyl bromide with the molecular formula C8H14Br2O and a molecular weight of 286.00 g/mol. The compound is characterized by an eight-carbon chain (octanoyl) with a bromine atom substituted at the alpha (2-) position and an acyl bromide functional group at the terminus, giving it two electrophilic sites for nucleophilic attack.
Molecular FormulaC8H14Br2O
Molecular Weight286 g/mol
CAS No.106265-08-1
Cat. No.B174669
⚠ Attention: For research use only. Not for human or veterinary use.
2-Bromooctanoyl Bromide (CAS 106265-08-1): An Alpha-Bromo Acyl Bromide Intermediate for Pharmaceutical Synthesis
2-Bromooctanoyl bromide (CAS 106265-08-1) is an aliphatic acyl bromide with the molecular formula C8H14Br2O and a molecular weight of 286.00 g/mol . The compound is characterized by an eight-carbon chain (octanoyl) with a bromine atom substituted at the alpha (2-) position and an acyl bromide functional group at the terminus, giving it two electrophilic sites for nucleophilic attack . It is primarily utilized as a key intermediate in organic synthesis, notably in the pharmaceutical industry for the production of anti-obesity drugs such as Orlistat, and is also recognized as Orlistat Impurity 24 . This compound serves as a versatile building block for the synthesis of esters, amides, and other acyl derivatives .
SelectionBifunctional acyl bromide with α-bromo electrophilic site
Use contextImpurity reference standard and building block synthesis
Why 2-Bromooctanoyl Bromide Cannot Be Readily Substituted by Other Acyl Halides or Octanoyl Derivatives
The substitution of 2-bromooctanoyl bromide with simpler acyl halides or octanoyl chloride is not scientifically valid due to its unique bifunctional reactivity. The presence of both an alpha-bromine atom and an acyl bromide group provides two distinct electrophilic sites, enabling sequential or selective transformations that are impossible with mono-functional analogs like octanoyl chloride . For instance, the alpha-bromine is critical for the specific acylation step in the synthesis of the Orlistat intermediate, as documented in enantioselective process patents [1]. Furthermore, commercially available 2-bromooctanoyl bromide is known to contain variable amounts of impurities (2-4%) that can significantly impact reaction yields and reproducibility in sensitive applications like pharmaceutical synthesis, a variability not accounted for when substituting with other reagents [2]. Therefore, generic substitution risks both synthetic failure and the introduction of uncharacterized impurities.
2-Bromooctanoyl bromideOctanoyl chlorideLacks α-bromo site; bifunctional reactivity may not be replicated, altering sequential transformations.
2-Bromooctanoyl bromide2-Bromooctanoyl chlorideListed only as alternative in patented Orlistat process; primary reagent context may require process re-validation.
2-Bromooctanoyl bromideIdealized pure compoundCommercial material contains 2–4% impurity; generic pure substitute lacks defined impurity profile, potentially affecting stoichiometry and reproducibility.
[1] Micheli, R. P. et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. Organic Process Research & Development, 11(1), 160-163. View Source
[2] Micheli, R. P. et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat. Organic Process Research & Development. (Commercial sample analysis note). View Source
Quantitative Evidence Guide for Selecting 2-Bromooctanoyl Bromide (106265-08-1)
Bifunctional Electrophilicity vs. Octanoyl Chloride
2-Bromooctanoyl bromide possesses two electrophilic centers: the acyl bromide carbon and the alpha-bromine-substituted carbon. This contrasts with octanoyl chloride, which has only the acyl chloride as an electrophile. The alpha-bromine allows for subsequent nucleophilic substitution or elimination reactions after the initial acylation, a feature absent in the comparator .
Bifunctional ReactivityClass-level inference
Two electrophilic centers vs. one in octanoyl chloride
Enables sequential acylation and α-functionalization steps
Structural analysis based on molecular formulas
Organic SynthesisAcylationAlpha-Bromination
Evidence Dimension
Number of Reactive Electrophilic Centers
Target Compound Data
2 (Acyl bromide and alpha-bromo carbon)
Comparator Or Baseline
1 (Acyl chloride only for Octanoyl Chloride)
Quantified Difference
+1 electrophilic center
Conditions
Structural analysis based on molecular formula (C8H14Br2O vs. C8H15ClO)
Why This Matters
This bifunctionality is essential for multi-step synthetic sequences where an acylation must be followed by a functionalization at the alpha-position.
Organic SynthesisAcylationAlpha-Bromination
Role as Key Orlistat Intermediate vs. 2-Bromooctanoyl Chloride
In a patented large-scale enantioselective synthesis of the anti-obesity drug Orlistat, 2-bromooctanoyl bromide is specifically employed for the acylation of a key intermediate (compound 9) to yield (R)-3-[(2-bromo-1-oxooctyl)oxy]-tetradecanoic acid methyl ester (11) [1]. While the process mentions the alternative use of the chloride analog (2-bromooctanoyl chloride), the bromide is the specified and documented reagent in the optimized process, suggesting a preference for its reactivity profile in this specific transformation .
Orlistat Process ReagentDirect head-to-head comparison
Primary reagent in patented enantioselective acylation step
Aligns with documented process; chloride analog listed only as alternative
Based on patent process description
Pharmaceutical SynthesisOrlistatAcylation
Evidence Dimension
Specified reagent in a patented pharmaceutical process
Target Compound Data
2-Bromooctanoyl bromide is the named reagent for acylation of intermediate 9
Comparator Or Baseline
2-Bromooctanoyl chloride is listed as a possible alternative
Quantified Difference
Target compound is the primary process reagent; comparator is an alternative
Conditions
Acylation step in enantioselective Orlistat synthesis
Why This Matters
For process chemists developing or validating an Orlistat synthesis route, using the primary documented reagent minimizes development risk and ensures alignment with proven methodology.
Pharmaceutical SynthesisOrlistatAcylation
[1] Micheli, R. P. et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat Using Asymmetric Hydrogenation and a Grignard Reagent Promoted Lactone Cyclization. Organic Process Research & Development, 11(1), 160-163. View Source
Commercial Impurity Profile vs. Idealized Pure Compound
Analysis of commercially sourced 2-bromooctanoyl bromide has shown that it is not a single, pure entity but typically contains variable amounts of an impurity (10b), ranging from 2% to 4% [1]. This quantification is critical for procurement, as the presence of this impurity can affect reaction stoichiometry and yield. In contrast, a theoretical 'pure' sample or an alternative reagent would not have this defined impurity profile.
Commercial ImpurityReported
2–4% impurity (10b) in commercial samples
Essential for stoichiometric calculations and batch consistency
Analysis of commercially available 2-bromooctanoyl bromide 10a
Why This Matters
This data is essential for accurate stoichiometric calculations in sensitive reactions and for establishing a baseline impurity profile for analytical method development and batch-to-batch consistency checks.
[1] Micheli, R. P. et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat. Organic Process Research & Development, 11(1), 160-163. View Source
Potential as a DGAT Inhibitor Prodrug vs. Other Fatty Acid Analogs
While 2-bromooctanoyl bromide itself is an intermediate, its hydrolysis product, 2-bromooctanoate, has demonstrated biological activity. In cultured rat hepatocytes, 2-bromooctanoate inhibited triacylglycerol synthesis with a concomitant accumulation of diacylglycerols [1]. The mechanism is attributed to the inhibition of diacylglycerol acyltransferase (DGAT) after its thioesterification by medium-chain fatty acyl-CoA synthase. The inhibition constant (Ki) for the active thioester, 2-bromooctanoyl-CoA, is 1.5 µM against a comparator enzyme with a Km value, indicating a potent and specific interaction [2].
DGAT Inhibitor ProbeCross-study comparable
DGAT inhibition Ki = 1.5 µM (2-bromooctanoyl-CoA)
Supports synthesis of a research probe for lipid metabolism studies
Enzymatic assay in cultured hepatocytes
Metabolic ResearchDGAT InhibitionProdrug
Evidence Dimension
Inhibition of triacylglycerol synthesis
Target Compound Data
Inhibition of DGAT by 2-bromooctanoyl-CoA (Ki = 1.5 µM) derived from 2-bromooctanoate
Comparator Or Baseline
Uninhibited enzyme activity (Km-based comparison)
Quantified Difference
Potent inhibition (Ki = 1.5 µM)
Conditions
Cultured rat hepatocytes; enzymatic assay
Why This Matters
For researchers studying lipid metabolism or DGAT as a therapeutic target, 2-bromooctanoyl bromide serves as a crucial synthetic precursor to a known, potent, and selective inhibitor probe (2-bromooctanoate).
Metabolic ResearchDGAT InhibitionProdrug
[1] Raaka, B. M., & Lowenstein, J. M. (1980). Inhibition of diacylglycerol acyltransferase by 2-bromooctanoate in cultured rat hepatocytes. Journal of Biological Chemistry. View Source
[2] WikiGenes. 2-bromooctanoyl-CoA Ki value. View Source
Physical Property Comparison with Short-Chain Acyl Bromides
The physical properties of 2-bromooctanoyl bromide differ significantly from shorter-chain analogs like 2-bromobutyryl bromide, which impacts handling and purification. The target compound has a higher boiling point (256°C vs. 142-144°C for 2-bromobutyryl bromide) and a different density (1.55 g/mL vs. ~1.9 g/mL) . This indicates lower volatility and different phase behavior, which are critical parameters for designing safe industrial processes and selecting appropriate purification techniques like distillation.
Physical PropertyClass-level inference
Boiling point 256°C, +112°C vs. 2-bromobutyryl bromide
Lower volatility relevant for process safety and distillation design
Standard atmospheric pressure comparison
Physical ChemistryReagent HandlingProcess Safety
Evidence Dimension
Boiling Point
Target Compound Data
256°C
Comparator Or Baseline
142-144°C (for 2-bromobutyryl bromide)
Quantified Difference
+112°C
Conditions
Standard atmospheric pressure
Why This Matters
The significantly higher boiling point of 2-bromooctanoyl bromide means it is far less volatile than shorter-chain analogs, which has direct implications for occupational exposure assessment, reactor venting design, and the feasibility of purification via distillation.
Physical ChemistryReagent HandlingProcess Safety
Validated Application Scenarios for Procuring 2-Bromooctanoyl Bromide (CAS 106265-08-1)
Pharmaceutical Process Development: Manufacturing of Orlistat Intermediates
Procurement of 2-bromooctanoyl bromide is essential for research and development teams working on the synthesis of the anti-obesity drug Orlistat. As documented in a large-scale enantioselective process, this specific acyl bromide is used to acylate a key intermediate, a step that is critical to the overall synthetic route [1]. The use of the exact reagent specified in the literature minimizes process development risks associated with alternative acyl halides. Furthermore, the known impurity profile of commercial samples (2-4% impurity) must be factored into quality control and reaction optimization [2].
Drug Impurity Profiling and Reference Standard Synthesis
2-Bromooctanoyl bromide is a documented impurity in the manufacturing process of Orlistat (Orlistat Impurity 24) [1]. Analytical chemistry and quality control laboratories in the pharmaceutical industry require a characterized sample of this compound to develop and validate HPLC or GC methods for impurity quantification, to serve as a reference standard for batch release, and to conduct forced degradation studies to understand the stability profile of the active pharmaceutical ingredient [2].
Metabolic Disease Research: Synthesis of DGAT Inhibitor Probes
For academic and industrial researchers investigating lipid metabolism, 2-bromooctanoyl bromide is a key starting material for the synthesis of 2-bromooctanoate, a known inhibitor of diacylglycerol acyltransferase (DGAT) [1]. This compound and its CoA thioester are used as pharmacological tools to study triglyceride synthesis pathways in cellular and in vivo models [2]. Procuring the acyl bromide allows for the in-house synthesis of this valuable but not widely available research probe.
Polymer and Materials Chemistry: Synthesis of Functionalized Monomers
Due to its bifunctional reactivity, 2-bromooctanoyl bromide can serve as a monomer or chain-end functionalization reagent in polymer chemistry. The acyl bromide group can initiate polymerization or graft onto polymer backbones, while the alpha-bromine provides a latent site for post-polymerization modification, such as nucleophilic substitution to introduce a variety of functional groups [1]. This capability is valuable for creating specialty polymers with tailored surface properties or for synthesizing complex macromolecular architectures.
Application
Selection Property
Validation Focus
Orlistat intermediate synthesis
Primary patented reagent context
Process reproducibility and impurity management
Impurity reference standard
Characterized impurity profile (2–4%)
Method validation and batch-release compliance
DGAT inhibitor probe synthesis
Precursor to known DGAT inhibitor (2-bromooctanoate)
Lipid metabolism pathway research
Functionalized monomer synthesis
Bifunctional electrophilic sites
Tailored polymer properties and macromolecular architecture
[1] Micheli, R. P. et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat. Organic Process Research & Development, 11(1), 160-163. View Source
[2] Micheli, R. P. et al. (2007). Enantioselective Synthesis of a Key Intermediate in a New Process for Orlistat. Organic Process Research & Development. (Commercial sample analysis note). View Source
[3] Raaka, B. M., & Lowenstein, J. M. (1980). Inhibition of diacylglycerol acyltransferase by 2-bromooctanoate in cultured rat hepatocytes. Journal of Biological Chemistry. View Source
Technical Documentation Hub
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